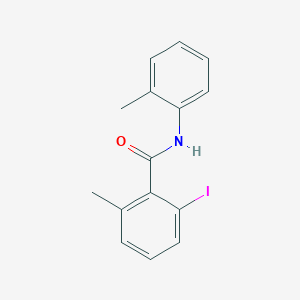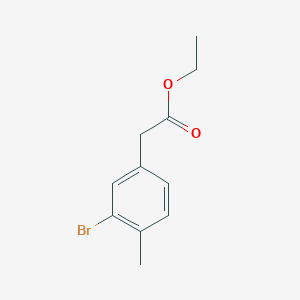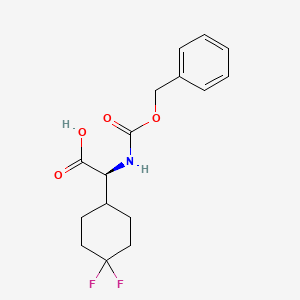![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a chemical compound with the molecular formula C18H41NO2Si2 . It has a molecular weight of 359.69464 . This compound was first synthesized in 2013.
Chemical Reactions Analysis
Tert-butyldimethylsilyl compounds can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . They can react with hydroxyl groups under mild conditions to form corresponding silyl ethers . They can also react with ketones, esters, or amides to form corresponding enol silyl ethers .Scientific Research Applications
BDCMA is widely used in scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BDCMA is also used in the synthesis of polymers and other materials. It is also used in the synthesis of peptides, carbohydrates, and other biomolecules. BDCMA is also used in the synthesis of dyes, pigments, and other colorants.
Mechanism of Action
BDCMA is an amine, and it acts as a nucleophile in reactions. It can react with electrophiles such as carbonyl compounds, halides, and other electron-deficient species. The reaction of BDCMA with electrophiles is a nucleophilic substitution reaction, in which the amine group of BDCMA replaces the leaving group of the electrophile.
Biochemical and Physiological Effects
BDCMA has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic and non-irritating. It is also not known to have any significant effects on the environment.
Advantages and Limitations for Lab Experiments
The main advantages of using BDCMA in lab experiments are its low cost and ease of use. It is also a versatile compound that can be used in a variety of synthetic reactions. The main limitation of using BDCMA in lab experiments is its low reactivity, which can make it difficult to obtain good yields in some reactions.
Future Directions
There are several potential future directions for the use of BDCMA in scientific research. These include the development of new synthetic routes for the synthesis of pharmaceuticals and other organic compounds, the development of new polymers and other materials, and the development of new peptides, carbohydrates, and other biomolecules. Additionally, further research could be conducted to explore the biochemical and physiological effects of BDCMA, as well as its potential environmental impact.
Synthesis Methods
BDCMA can be synthesized using an aldol condensation reaction between 3-bromo-2-methylcyclobutanone and tert-butyldimethylsilyl amine. The reaction is carried out in a solvent such as toluene or dichloromethane at room temperature. The reaction yields a product with a yield of approximately 95%.
Safety and Hazards
properties
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)



